Cas no 2228083-65-4 (tert-butyl N-methyl-N-2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-ylcarbamate)
tert-butyl N-methyl-N-2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-methyl-N-2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-ylcarbamate
- tert-butyl N-methyl-N-[2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-yl]carbamate
- EN300-1870968
- 2228083-65-4
-
- Inchi: 1S/C13H21N3O3/c1-9-7-10(15-14-9)13(5,8-17)16(6)11(18)19-12(2,3)4/h7-8H,1-6H3,(H,14,15)
- InChI Key: SKXFUFJBTMSANM-UHFFFAOYSA-N
- SMILES: O(C(N(C)C(C=O)(C)C1C=C(C)NN=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 267.15829154g/mol
- Monoisotopic Mass: 267.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 75.3Ų
tert-butyl N-methyl-N-2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1870968-1g |
tert-butyl N-methyl-N-[2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228083-65-4 | 1g |
$1658.0 | 2023-09-18 | ||
| Enamine | EN300-1870968-5g |
tert-butyl N-methyl-N-[2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228083-65-4 | 5g |
$4806.0 | 2023-09-18 | ||
| Enamine | EN300-1870968-10g |
tert-butyl N-methyl-N-[2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228083-65-4 | 10g |
$7128.0 | 2023-09-18 | ||
| Enamine | EN300-1870968-0.05g |
tert-butyl N-methyl-N-[2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228083-65-4 | 0.05g |
$1393.0 | 2023-09-18 | ||
| Enamine | EN300-1870968-0.1g |
tert-butyl N-methyl-N-[2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228083-65-4 | 0.1g |
$1459.0 | 2023-09-18 | ||
| Enamine | EN300-1870968-0.25g |
tert-butyl N-methyl-N-[2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228083-65-4 | 0.25g |
$1525.0 | 2023-09-18 | ||
| Enamine | EN300-1870968-0.5g |
tert-butyl N-methyl-N-[2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228083-65-4 | 0.5g |
$1591.0 | 2023-09-18 | ||
| Enamine | EN300-1870968-1.0g |
tert-butyl N-methyl-N-[2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228083-65-4 | 1g |
$1658.0 | 2023-05-23 | ||
| Enamine | EN300-1870968-2.5g |
tert-butyl N-methyl-N-[2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228083-65-4 | 2.5g |
$3249.0 | 2023-09-18 | ||
| Enamine | EN300-1870968-5.0g |
tert-butyl N-methyl-N-[2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228083-65-4 | 5g |
$4806.0 | 2023-05-23 |
tert-butyl N-methyl-N-2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-ylcarbamate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on tert-butyl N-methyl-N-2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-ylcarbamate
Compound Introduction: tert-butyl N-methyl-N-2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-ylcarbamate (CAS No. 2228083-65-4)
The compound tert-butyl N-methyl-N-2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-ylcarbamate (CAS No. 2228083-65-4) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel heterocyclic derivatives with potential therapeutic applications. This compound, characterized by its intricate molecular structure, has garnered attention due to its structural complexity and the unique pharmacophoric features it possesses. The presence of a pyrazole core, a tert-butyl group, and an N-methyl carbamate moiety contributes to its distinct chemical properties and biological activities.
Recent research in medicinal chemistry has highlighted the importance of pyrazole derivatives in drug development. Pyrazole scaffolds are known for their versatility and have been incorporated into a wide range of pharmacologically active compounds. The specific substitution pattern in tert-butyl N-methyl-N-2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-ylcarbamate enhances its potential as a lead compound for further medicinal chemistry exploration. The 5-methyl substituent on the pyrazole ring and the N-methyl carbamate group at the propyl chain introduce specific electronic and steric effects that can modulate the compound's interaction with biological targets.
The synthesis of this compound involves multi-step organic transformations, including condensation reactions, alkylation, and carbamate formation. The use of advanced synthetic methodologies ensures high yield and purity, which are critical for subsequent biological evaluation. The tert-butyl group, in particular, serves as a protecting group for the carbamate moiety, allowing for selective functionalization and facilitating further derivatization if needed.
In terms of biological activity, preliminary studies suggest that tert-butyl N-methyl-N-2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-ylcarbamate exhibits promising properties as an inhibitor of certain enzymes implicated in inflammatory pathways. The pyrazole core is known to interact with metal ions and small organic molecules, which can be exploited for enzyme inhibition. Additionally, the N-methyl carbamate group is often associated with bioactivity in pharmaceuticals due to its ability to form hydrogen bonds with polar residues in protein active sites.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions using techniques such as molecular docking and quantum mechanical calculations. These methods have been applied to tert-butyl N-methyl-N-2-(5-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-ylcarbamate to identify potential binding pockets on target proteins. Such computational studies provide valuable insights into the compound's mechanism of action and help guide further optimization efforts.
The potential therapeutic applications of this compound are broad and warrant further investigation. Given its structural features, it may find utility in treating conditions associated with inflammation or metabolic disorders. The pyrazole derivative nature also suggests potential applications in antiviral or anticancer therapies, where pyrazole-based compounds have shown considerable promise.
Future research directions include exploring synthetic modifications to enhance bioavailability and reduce potential toxicity. Additionally, exploring the compound's interactions with various biological targets will provide a more comprehensive understanding of its pharmacological profile. Collaborative efforts between synthetic chemists and biologists will be essential to translate these findings into tangible therapeutic benefits.
The development of novel heterocyclic compounds like tert-butyl N-methyl-N-2-(5-methyl-1H-pyrazol-3-y l)-1 oxopropan -2 - ylcarbamate (CAS No. 2228083 -65 -4) underscore the ongoing innovation in pharmaceutical chemistry. As research continues to uncover new applications for these compounds, they are poised to play a crucial role in addressing unmet medical needs.
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